molecular formula C6H7NO2 B14692543 1-Hydroxy-4-Methylpyridin-2(1h)-One

1-Hydroxy-4-Methylpyridin-2(1h)-One

Cat. No.: B14692543
M. Wt: 125.13 g/mol
InChI Key: AFXHVMLWGXYZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-4-Methylpyridin-2(1h)-One typically involves the reaction of 4-methylpyridine with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-4-Methylpyridin-2(1h)-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

1-Hydroxy-4-Methylpyridin-2(1h)-One has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-Methylpyridin-2(1h)-One involves its interaction with cellular components of microorganisms. It targets specific enzymes and disrupts their function, leading to the inhibition of microbial growth. The compound’s ability to chelate metal ions also plays a role in its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Piroctone Olamine: A derivative of 1-Hydroxy-4-Methylpyridin-2(1h)-One, known for its anti-dandruff properties.

    Hydroxypyridone: Another compound in the pyridone class with similar antimicrobial properties.

Uniqueness

This compound stands out due to its specific structure, which imparts unique properties such as enhanced stability and efficacy in various applications. Its ability to act as both an antibacterial and antifungal agent makes it particularly valuable in the pharmaceutical and cosmetic industries .

Properties

IUPAC Name

1-hydroxy-4-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXHVMLWGXYZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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